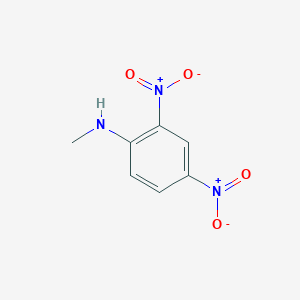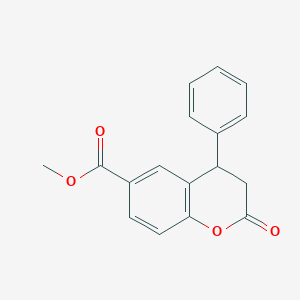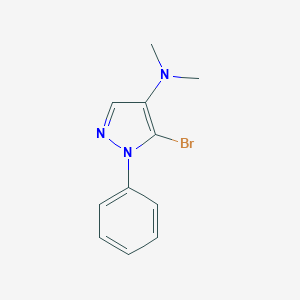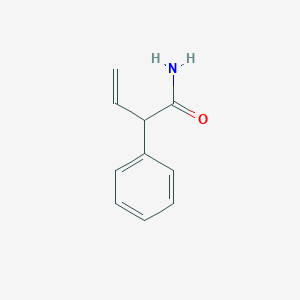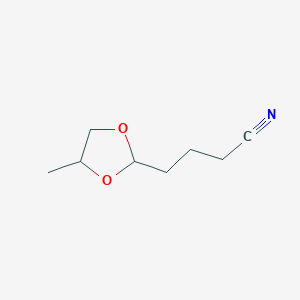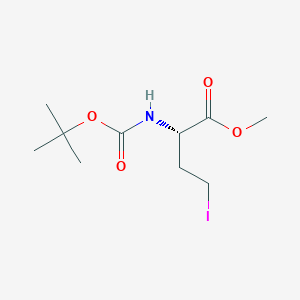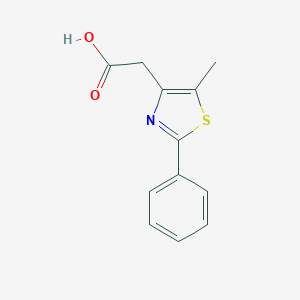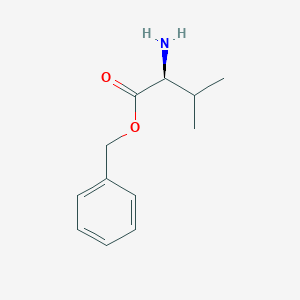
苯甲酸苄酯 (2S)-2-氨基-3-甲基丁酸酯
描述
Benzyl (2S)-2-amino-3-methylbutanoate, also known as benzyl-L-amino-3-methylbutanoate, is an organic compound found in nature. It is an important component of many enzymes and is used in a variety of scientific applications. This compound has been studied extensively in the fields of biochemistry, physiology, and organic chemistry.
科学研究应用
Peptide Synthesis
L-Valine Benzyl Ester: is widely used in the synthesis of peptides . It serves as an intermediate that can be incorporated into longer peptide chains during the synthesis process. The benzyl ester group protects the carboxylic acid functionality, preventing unwanted side reactions and allowing for the selective formation of peptide bonds.
Pharmaceutical Intermediates
The compound is a valuable intermediate in the pharmaceutical industry. It’s utilized in the synthesis of various drugs, particularly those that incorporate valine as part of their structure. This includes the production of antiviral medications and treatments for metabolic disorders where the regulation of branched-chain amino acids is necessary .
Organic Synthesis
In organic chemistry, Benzyl L-Valinate is used for the synthesis of complex organic molecules. Its benzylic position is reactive and can undergo various chemical transformations, making it a versatile building block for creating a wide array of organic compounds .
Enzyme Inhibition Studies
Researchers use L-Valine Benzyl Ester to study enzyme-substrate interactions, particularly with enzymes that recognize valine or similar amino acids. By modifying the ester group, scientists can investigate how structural changes affect enzyme activity, which is crucial for understanding enzyme mechanisms and designing inhibitors .
Material Science
In material science, this compound can be used to modify the surface properties of materials. By attaching the ester to polymers or other substrates, researchers can alter hydrophobicity, which can be beneficial in creating specialized coatings or biomedical materials .
Food Industry Applications
Although not a direct application of L-Valine Benzyl Ester , its derivatives and related compounds are used in the food industry as flavoring agents or preservatives. The manipulation of such esters can lead to the development of new flavors or additives that enhance food preservation .
作用机制
Target of Action
L-Valine Benzyl Ester, also known as Benzyl L-Valinate or benzyl (2S)-2-amino-3-methylbutanoate, is primarily used as an intermediate in the synthesis of peptides
Mode of Action
It is known to be used in peptide synthesis , suggesting that it may interact with peptide chains or amino acids during the synthesis process.
Biochemical Pathways
L-Valine Benzyl Ester is involved in the synthesis of peptides . The synthesis of L-valine starts from pyruvic acid and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) .
Pharmacokinetics
It is known that similar compounds, such as valaciclovir, are absorbed in the gut via intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver . This process enhances the bioavailability of the compound.
Result of Action
It is known to be used as an intermediate in the synthesis of peptides , which play various roles in biological systems, including acting as hormones, neurotransmitters, and antibiotics.
属性
IUPAC Name |
benzyl (2S)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRBOOICRQFSOK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347436 | |
| Record name | Benzyl L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21760-98-5 | |
| Record name | Benzyl L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl (2S)-2-amino-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of L-valine benzyl ester in pharmaceutical synthesis?
A1: L-valine benzyl ester serves as a versatile starting material for synthesizing various pharmaceuticals, notably antihypertensive drugs like valsartan [, ]. Its chiral nature allows for the creation of enantiomerically pure compounds, crucial for drug efficacy and safety.
Q2: Can you elaborate on the synthesis of valsartan using L-valine benzyl ester?
A2: The synthesis of valsartan utilizes L-valine benzyl ester as a key precursor. The process involves a multi-step reaction pathway where L-valine benzyl ester is initially reacted with para-bromobenzyl bromide []. This is followed by a series of reactions including acrylation, Suzuki coupling, and deprotection to ultimately yield valsartan [].
Q3: How does the structure of L-valine benzyl ester influence its reactivity?
A3: The presence of the benzyl ester group in L-valine benzyl ester significantly influences its reactivity. For instance, during the synthesis of 7-substituted benzolactam-V8s, the benzyl ester acts as a protecting group for the carboxylic acid functionality of L-valine []. This allows for selective chemical transformations at other reactive sites within the molecule [].
Q4: What insights can be gained from studying the deamination reactions of L-valine benzyl ester?
A4: Deamination reactions of L-valine benzyl ester, typically involving nitrous acid, provide insights into the compound's stability and reaction mechanisms [, ]. Studies have shown that unlike L-valine, which primarily yields a substitution product upon deamination, L-valine benzyl ester produces a mixture of substitution, migration, and elimination products []. This difference in reactivity highlights the influence of the benzyl ester group on the reaction pathway.
Q5: How does the solvent environment affect the protonation behavior of L-valine benzyl ester?
A5: The protonation constants of L-valine benzyl ester, a measure of its acidity, are sensitive to solvent composition []. Research indicates that increasing the proportion of ethanol in ethanol-water mixtures leads to a decrease in the protonation constant of L-valine benzyl ester []. This observation suggests a significant role of solvent polarity and hydrogen bonding interactions in modulating the compound's chemical behavior.
Q6: Has L-valine benzyl ester been investigated in the context of enzyme inhibition?
A6: While not a direct target, derivatives of L-valine benzyl ester have been incorporated into larger peptide-like structures designed to inhibit enzymes like elastase and papain []. For example, diastereomers of N-(2-oxo-4-phenylazetidin-1-acetyl)-L-alanyl-L-valine benzyl ester exhibited notable inhibitory activity against papain []. These findings underscore the potential of using L-valine benzyl ester as a scaffold for developing novel enzyme inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)
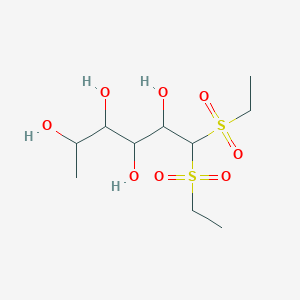
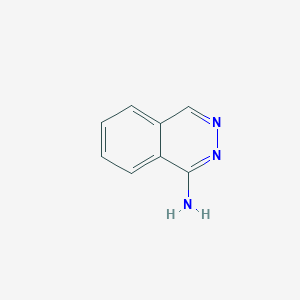
![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)

